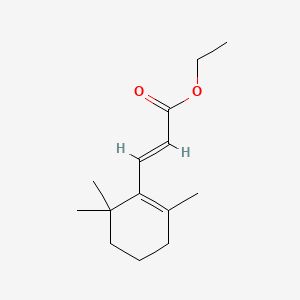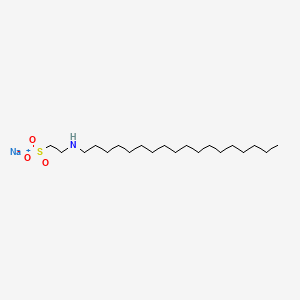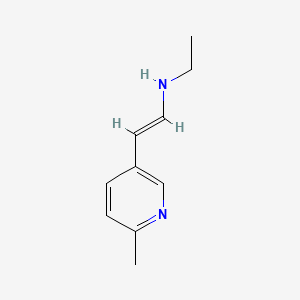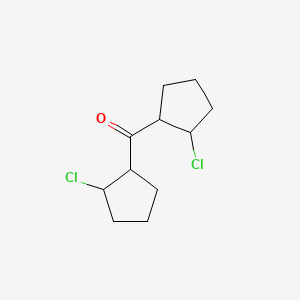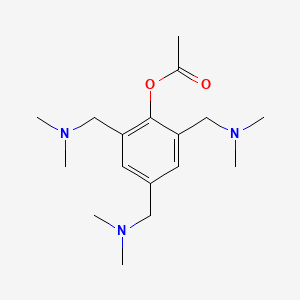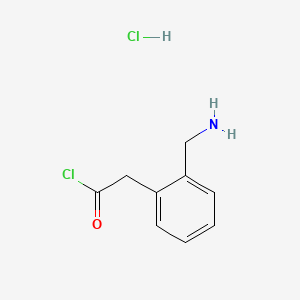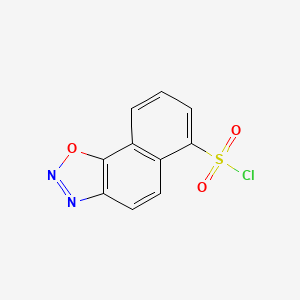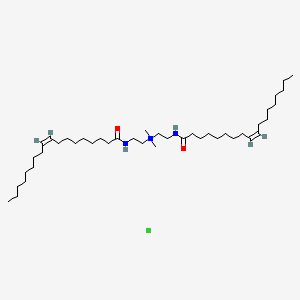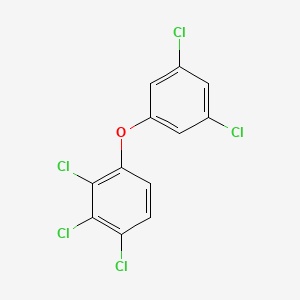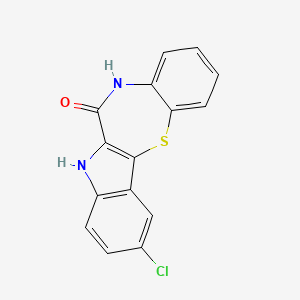
4-Bromoanilinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoanilinium bromide is an organic compound where an aniline molecule is substituted with a bromine atom at the para position. This compound is often used as a building block in organic synthesis due to its reactivity and versatility. It is a white to yellowish crystalline solid with a distinct odor and exhibits both aromatic and amine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoanilinium bromide can be synthesized by reacting aniline with bromine in the presence of a protecting group such as acetyl chloride. The reaction typically involves the following steps:
- Protection of the aniline group with acetyl chloride.
- Bromination of the protected aniline with bromine.
- Deprotection to yield 4-bromoaniline .
Industrial Production Methods: In industrial settings, the preparation of 4-bromoaniline involves the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoanilinium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as the Heck reaction, facilitated by palladium catalysts.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a protecting group.
Coupling Reactions: Palladium catalysts and suitable ligands.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted anilines.
Coupling Products: Biphenyl derivatives and other complex organic molecules.
Scientific Research Applications
4-Bromoanilinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and as a precursor for various organic compounds
Mechanism of Action
The mechanism of action of 4-bromoanilinium bromide involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the amino group play crucial roles in its chemical behavior. The compound can form hydrogen bonds and participate in non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine.
4-Iodoaniline: Contains an iodine atom, leading to different reactivity and properties.
4-Fluoroaniline: Substituted with a fluorine atom, affecting its chemical behavior.
Uniqueness: 4-Bromoanilinium bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity in various chemical reactions .
Properties
CAS No. |
80789-68-0 |
|---|---|
Molecular Formula |
C6H7Br2N |
Molecular Weight |
252.93 g/mol |
IUPAC Name |
(4-bromophenyl)azanium;bromide |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H |
InChI Key |
RVAONSPSAAMUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


